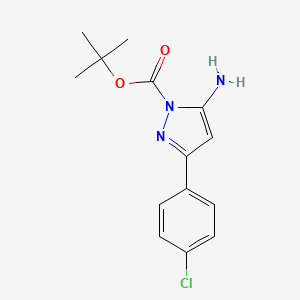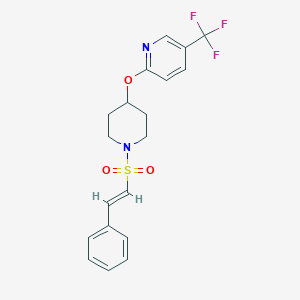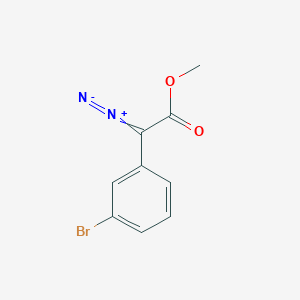![molecular formula C9H22Cl2N2 B2961315 trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride CAS No. 1356954-01-2](/img/structure/B2961315.png)
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride: is a chemical compound with the molecular formula C(_9)H(_22)Cl(_2)N(_2). It is a derivative of cyclohexanamine, featuring a dimethylamino group attached to the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes reductive amination with dimethylamine.
Reductive Amination: This reaction is facilitated by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Intermediate: The intermediate product, trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine, is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a neurotransmitter analog.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or anxiolytic agent.
- Used in the development of novel pharmaceuticals.
Industry:
- Employed in the manufacture of specialty chemicals.
- Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride exerts its effects involves:
Molecular Targets: It interacts with various receptors and enzymes in the body, potentially modulating neurotransmitter release and uptake.
Pathways Involved: It may influence pathways related to mood regulation, such as the serotonin and dopamine pathways.
Vergleich Mit ähnlichen Verbindungen
- trans-4-[(Methylamino)methyl]cyclohexan-1-amine dihydrochloride
- trans-4-[(Ethylamino)methyl]cyclohexan-1-amine dihydrochloride
Comparison:
- Uniqueness: The presence of the dimethylamino group in trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride provides distinct steric and electronic properties, making it more effective in certain applications compared to its methyl or ethyl analogs.
- Reactivity: The dimethylamino group can enhance the compound’s reactivity in nucleophilic substitution reactions, offering a broader range of chemical transformations.
This detailed overview highlights the significant aspects of this compound, from its synthesis to its applications and unique properties
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHCEZSOGYGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)
![4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide](/img/structure/B2961233.png)
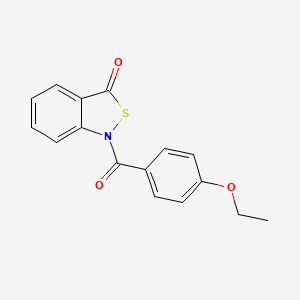
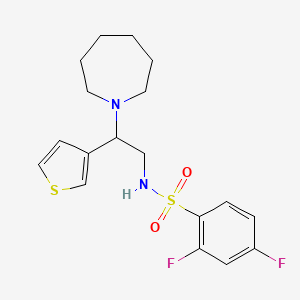
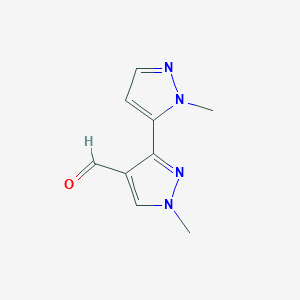
![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)
![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/new.no-structure.jpg)
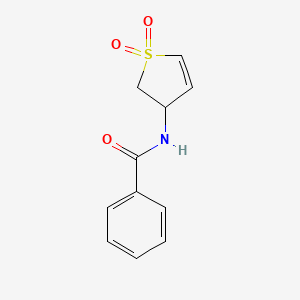
![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)
![2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide](/img/structure/B2961250.png)
